1-Isopropylpiperidine-3-carboxylic acid

Description

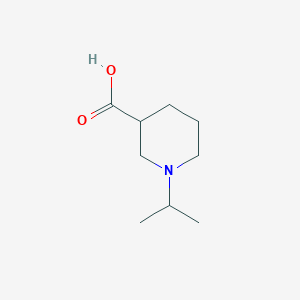

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(2)10-5-3-4-8(6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUIWLLLKIAQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585599 | |

| Record name | 1-(Propan-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762180-94-9 | |

| Record name | 1-(Propan-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Isopropylpiperidine-3-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 1-Isopropylpiperidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive examination of the physical properties of 1-Isopropylpiperidine-3-carboxylic acid (CAS No. 35234-58-3). Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from its hydrochloride salt, structurally related analogs, and established physicochemical principles to offer a predictive profile. The guide is intended for researchers, scientists, and professionals in drug development, providing foundational knowledge, predicted property values, and standardized experimental protocols for empirical determination. The causality behind experimental design and data interpretation is emphasized to ensure scientific integrity and practical applicability.

Introduction and Molecular Structure

1-Isopropylpiperidine-3-carboxylic acid is a derivative of piperidine-3-carboxylic acid, also known as nipecotic acid. The core structure features a piperidine ring, a common scaffold in medicinal chemistry, with a carboxylic acid group at the 3-position and an isopropyl group attached to the piperidine nitrogen. This N-alkylation significantly influences the molecule's basicity, lipophilicity, and overall pharmacological profile compared to its parent compound, nipecotic acid. Understanding its physical properties is a critical first step in any research or development endeavor, impacting everything from reaction chemistry and purification to formulation and bioavailability.

Molecular Details:

-

IUPAC Name: 1-(propan-2-yl)piperidine-3-carboxylic acid

-

Molecular Formula: C₉H₁₇NO₂[1]

-

Molecular Weight: 171.24 g/mol [1]

-

CAS Number: 35234-58-3 (for free base), 50678-87-0 (for hydrochloride salt)[2]

The presence of a carboxylic acid group (acidic) and a tertiary amine (basic) makes 1-Isopropylpiperidine-3-carboxylic acid an amphoteric, zwitterionic compound. This dual nature is paramount in determining its solubility and pKa, which are highly dependent on pH.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physical properties. Where direct data is unavailable, values are estimated based on the properties of analogous compounds such as piperidine-3-carboxylic acid and N-substituted derivatives.

| Property | Value / Predicted Range | Rationale & Comparative Data |

| Appearance | White to off-white crystalline solid. | Based on the typical appearance of similar amino acids and piperidine derivatives like piperidine-3-carboxylic acid.[3] |

| Melting Point | Not experimentally determined. Predicted: ~180-210 °C. | Piperidine-3-carboxylic acid has a high melting point (~254 °C, dec.). The addition of the N-isopropyl group may disrupt crystal lattice packing compared to the parent, potentially lowering the melting point. For comparison, (S)-1-Boc-piperidine-3-carboxylic acid melts at 165-169 °C.[4] |

| Boiling Point | Not experimentally determined. Predicted: >300 °C. | Carboxylic acids exhibit strong hydrogen bonding, leading to high boiling points.[5] The parent, piperidine-3-carboxylic acid, has a boiling point of 344 °C.[3] The increased mass of the isopropyl derivative would suggest a similar or slightly higher boiling point, though decomposition is likely at such temperatures. |

| pKa (acidic) | Predicted: ~3.5 - 4.5 | This range is typical for the carboxylic acid moiety in similar aliphatic amino acids. The electron-donating isopropyl group is unlikely to significantly alter the acidity of the distant carboxyl group. |

| pKa (basic) | Predicted: ~9.0 - 10.5 | The piperidine nitrogen is a tertiary amine. N-alkylation generally increases the basicity of piperidines compared to the secondary amine of the parent compound. |

| LogP (Octanol/Water) | Predicted: -1.2 to 0.5 | PubChem predicts an XLogP3 of -1.2 for the protonated form.[1][6] The neutral zwitterion would be expected to have low lipophilicity due to the charged groups, though the isopropyl group adds some lipophilic character compared to nipecotic acid (XLogP3-AA: -2.9).[7] |

Solubility Profile

The solubility of 1-Isopropylpiperidine-3-carboxylic acid is fundamentally dictated by its amphoteric character. Its behavior is expected to be highly pH-dependent.

-

Aqueous Solubility: Moderate solubility is expected at neutral pH, where the zwitterionic form exists. Solubility is predicted to increase significantly in both acidic (pH < 2) and alkaline (pH > 11) conditions.

-

In Acid: At low pH, the carboxylate is protonated (COOH) and the amine is protonated (NH+), resulting in a net positive charge and forming a soluble cationic salt.

-

In Base: At high pH, the carboxyl group is deprotonated (COO-) and the amine is neutral, resulting in a net negative charge and forming a soluble anionic salt.

-

-

Organic Solvent Solubility: The compound is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO.[3] It is predicted to have low solubility in non-polar solvents such as hexane and diethyl ether.[8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a standardized method to empirically determine the solubility in various solvents.

-

Preparation: Add an excess amount of 1-Isopropylpiperidine-3-carboxylic acid to several sealed vials. An undissolved solid must remain to ensure saturation.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., Water at pH 2, 7, and 10; Ethanol; DMSO) to each respective vial.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the vials to stand, or centrifuge, to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully extract an aliquot of the clear supernatant. Dilute as necessary and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. The resulting concentration is the equilibrium solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity and Basicity: pKa Determination

The pKa values are critical for predicting ionization state, solubility, and receptor interactions. As an amphoteric compound, 1-Isopropylpiperidine-3-carboxylic acid will have at least two pKa values.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold standard for determining pKa values.

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of purified water, often with a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[8]

-

Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated electrode. This will determine the pKa of the basic piperidine nitrogen.

-

Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic carboxylic acid group.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Specialized software can be used for precise calculation from the derivative of the titration curve.

Caption: Experimental Workflow for pKa Determination via Titration.

Spectroscopic Properties

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Isopropylpiperidine-3-carboxylic acid is expected to show several characteristic absorption bands.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is predicted in the 2500-3300 cm⁻¹ region. This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[9][10]

-

C-H Stretch (Aliphatic): Absorptions between 2850-3000 cm⁻¹ due to the C-H bonds of the piperidine ring and isopropyl group.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.[10] The exact position can be influenced by hydrogen bonding.

-

C-O Stretch (Carboxylic Acid): A medium intensity band is expected between 1210-1320 cm⁻¹.[9]

-

O-H Bend: A broad peak may be observed around 900-960 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically appearing far downfield (>10 ppm). Its visibility can depend on the solvent and concentration.

-

Isopropyl Protons: A doublet for the two methyl groups (~1.0-1.3 ppm) and a septet for the CH proton (~2.5-3.0 ppm).

-

Piperidine Protons: A complex series of multiplets between ~1.5 and 3.5 ppm. The protons alpha to the nitrogen will be the most downfield in this group. Protons on carbon atoms adjacent to the carbonyl group typically resonate near 2.0-3.0 ppm.[11]

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal in the highly deshielded region of 170-185 ppm.[11]

-

Piperidine and Isopropyl Carbons: Signals would appear in the aliphatic region (~20-65 ppm).

-

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) would be observed at m/z 171. A common fragmentation pattern for carboxylic acid derivatives is the formation of an acylium ion (R-CO+).[11] Other characteristic fragments would arise from the loss of the carboxyl group or fragmentation of the piperidine ring.

Conclusion

While direct experimental data for 1-Isopropylpiperidine-3-carboxylic acid is sparse, a robust physical property profile can be predicted through the analysis of its chemical structure and comparison with well-characterized analogs. This guide establishes the foundational expectation that the compound is a high-melting, amphoteric solid with pH-dependent solubility. The provided standardized protocols for determining melting point, solubility, and pKa offer a clear path for researchers to empirically validate these predicted properties. The expected spectroscopic signatures in IR, NMR, and MS provide the necessary framework for structural confirmation and quality control. This synthesized information serves as a critical resource for facilitating further research and development involving this compound.

References

- BenchChem (2025). In-Depth Technical Guide: Physicochemical Properties of 1-Carbamoylpiperidine-3-carboxylic acid.

- Fisher Scientific (2025). Piperidine-3-carboxylic acid Safety Data Sheet.

- Santa Cruz Biotechnology (2026). 1-[(isopropylamino)carbonyl]piperidine-3-carboxylic acid.

- Sigma-Aldrich (n.d.). (S)-1-Boc-piperidine-3-carboxylic acid 97.

- BLD Pharm (n.d.). 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.

- PubChem (2026). (-)-Nipecotic acid. National Center for Biotechnology Information.

- PubChem (2025). 1-Isopropylpiperidine-4-Carboxylic Acid. National Center for Biotechnology Information.

- Hefei TNJ Chemical Industry Co.,Ltd. (n.d.). Potassium hydroxide Technical Data Sheet.

- Google Patents (n.d.). CN106831540A - It is a kind of (S) The preparation method of 3 piperidine carboxylic acids.

- PubChemLite (2026). 1-isopropylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2). Université du Luxembourg.

- Praliyev, K. D., et al. (2026). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate.

- LibreTexts Chemistry (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- BenchChem (2025). An In-depth Technical Guide to the Solubility Profile of 1-Carbamoylpiperidine-3-carboxylic acid.

- BenchChem (2025). Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols.

- Sigma-Aldrich (n.d.). Potassium hydroxide anhydrous, = 99.95 trace metals.

- Google Patents (n.d.). WO2006013550A3 - Process for preparation of piperidine carboxylic acid.

- OECD SIDS (2002). POTASSIUM HYDROXIDE CAS N°: 1310-58-3.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Solubility of Things (n.d.). Piperidine-3-carboxylic acid.

- Al-Harrasi, A., et al. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC.

- Mykhailiuk, P. K. (2025). pKa values for carboxylic acids. ResearchGate.

- ChemicalBook (n.d.). Potassium hydroxide.

- LibreTexts Chemistry (2021). 2.2: Physical Properties of Carboxylic Acids.

- Organic Syntheses (n.d.). Esterification of Carboxylic Acids.

- Sigma-Aldrich (n.d.). (S)-(+)-3-Piperidinecarboxylic acid 97.

- ECHEMI (n.d.). Potassium hydroxide SDS, 1310-58-3 Safety Data Sheets.

- Echemi (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- Thermo Fisher Scientific (n.d.). Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies.

- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.

Sources

- 1. 1-Isopropylpiperidine-4-Carboxylic Acid | C9H17NO2 | CID 6484187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 50678-87-0|1-Isopropylpiperidine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. (S)-1-Boc-ピペリジン-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PubChemLite - 1-isopropylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2) [pubchemlite.lcsb.uni.lu]

- 7. (-)-Nipecotic acid | C6H11NO2 | CID 1796510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Synthesis of Novel N-Substituted Piperidine-3-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved pharmaceuticals.[1][2][3] Among its many derivatives, the N-substituted piperidine-3-carboxylic acid framework, built upon nipecotic acid, holds particular significance. These structures are instrumental as potent inhibitors of neurotransmitter transporters, most notably the γ-aminobutyric acid (GABA) transporters (GATs), making them critical for the development of therapeutics for neurological disorders.[4][5][6] This guide provides a comprehensive exploration of the core synthetic strategies for generating novel N-substituted piperidine-3-carboxylic acids. Moving beyond simple procedural lists, this document elucidates the underlying chemical principles and causal reasoning behind key experimental choices. We will dissect two primary synthetic philosophies: the direct N-functionalization of a pre-existing piperidine core and the de novo construction of the heterocyclic ring. Detailed, field-tested protocols, comparative data, and mechanistic diagrams are provided to equip researchers with the knowledge to select and execute the optimal synthetic route for their specific drug discovery objectives.

The Strategic Importance of the Piperidine-3-Carboxylic Acid Scaffold

The piperidine heterocycle is not merely a structural component; it is a functional tool used by medicinal chemists to impart favorable characteristics to a drug candidate. Its three-dimensional, saturated nature allows for precise spatial orientation of substituents, which is critical for selective receptor binding. The introduction of a chiral piperidine scaffold can significantly enhance biological activity, improve pharmacokinetic properties, and even reduce off-target toxicities.[7]

Specifically, the piperidine-3-carboxylic acid moiety offers a unique combination of a basic nitrogen atom and an acidic carboxyl group. This zwitterionic potential influences solubility and cell permeability. The nitrogen at the 1-position serves as a versatile synthetic handle for introducing a vast array of substituents (the 'N-substituent'), which is pivotal for modulating a compound's interaction with its biological target and fine-tuning its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8][9] This strategic diversification is central to lead optimization in drug development.

Core Synthetic Philosophies: An Overview

The synthesis of a target N-substituted piperidine-3-carboxylic acid can be approached from two fundamentally different directions, the choice of which is dictated by the complexity of the desired N-substituent and the availability of starting materials.

-

Strategy A: Direct N-Functionalization. This is the most common and often most efficient approach. It begins with a commercially available or readily synthesized piperidine-3-carboxylic acid (or its ester derivative) and focuses on constructing the N1-substituent bond. This strategy is ideal when the desired substituent can be introduced via standard alkylation or amination chemistry.

-

Strategy B: De Novo Ring Synthesis. This approach involves constructing the piperidine ring itself. While generally more complex and requiring more synthetic steps, it offers unparalleled flexibility for creating highly substituted or stereochemically complex piperidine cores that are not accessible through direct functionalization. Methods like the hydrogenation of pyridine precursors fall into this category.

Caption: High-level overview of the two primary retrosynthetic strategies.

Strategy A: Direct N-Functionalization of the Piperidine Core

This strategy leverages the nucleophilicity of the secondary amine in the piperidine ring. The key is to select a reaction that is efficient and compatible with the carboxylic acid moiety, which often requires protection as an ester to prevent unwanted side reactions.

N-Alkylation via Nucleophilic Substitution

This classical method involves the direct reaction of the piperidine nitrogen with an alkyl halide (or sulfonate) in an S(_N)2 reaction. The success of this approach hinges on careful control of reaction conditions to ensure selective mono-alkylation.

Causality Behind Experimental Choices:

-

Base: A base is required to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic. A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is often preferred as it is easily removed during workup.[10][11] For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be necessary, but this increases the risk of side reactions.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base while leaving the nucleophilic amine relatively free, thereby accelerating the S(_N)2 reaction.[10]

-

Leaving Group: The choice of leaving group on the electrophile is critical. The reactivity order is I > Br > Cl >> OTs. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.

Experimental Protocol: Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate

-

Setup: To a solution of ethyl piperidine-3-carboxylate (1.0 eq.) in anhydrous acetonitrile (0.2 M), add anhydrous potassium carbonate (2.0 eq.).

-

Addition of Electrophile: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to 60-70°C and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

| Parameter | Choice & Rationale |

| Alkyl Halide | Primary/Benzylic > Secondary. Tertiary halides lead to elimination. |

| Base | K₂CO₃ (mild, general use), NaH (for unreactive halides), DIPEA (organic soluble). |

| Solvent | DMF, Acetonitrile (polar aprotic, accelerates S(_N)2). |

| Temperature | Room temperature to 80°C. Higher temperatures increase rate but also side products. |

N-Alkylation via Reductive Amination

Reductive amination is arguably the most versatile and widely used method for N-alkylation.[12] It is a one-pot procedure that forms a C-N bond by reacting the piperidine amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is immediately reduced by a mild, selective hydride reagent present in the reaction mixture.

Causality Behind Experimental Choices:

-

Reducing Agent: The choice of reducing agent is paramount. It must be powerful enough to reduce the iminium ion intermediate but not so reactive that it reduces the starting carbonyl compound before it can condense with the amine.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications.[12][13] It is a mild, non-basic reductant that is highly selective for imines and iminium ions over ketones and aldehydes. Its mild acidity can also catalyze iminium ion formation.

-

Sodium Cyanoborohydride (NaBH₃CN): Historically popular, but its use is declining due to its high toxicity and the potential for cyanide incorporation into the product.[14]

-

Borane-Pyridine Complex (BAP): An effective, non-cyanide alternative that works well for a range of aldehydes and piperidines, often leading to cleaner reactions and simpler isolation.[14]

-

Caption: The two-stage mechanism of one-pot reductive amination.

Experimental Protocol: Synthesis of Ethyl 1-(2-phenylethyl)piperidine-3-carboxylate

-

Setup: To a stirred solution of ethyl piperidine-3-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M), add phenylacetaldehyde (1.1 eq.).

-

Iminium Formation: Stir the mixture at room temperature for 1 hour. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation, particularly with less reactive ketones.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. The reaction is often mildly exothermic.

-

Monitoring: Continue stirring at room temperature and monitor progress by TLC or LC-MS until complete (typically 2-12 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

| Reducing Agent | Pros | Cons | Typical Conditions |

| NaBH(OAc)₃ (STAB) | High selectivity, mild, non-toxic, commercially available.[12][13] | More expensive than other borohydrides. | DCM, DCE, THF, r.t. |

| NaBH₃CN | Inexpensive, effective. | Highly toxic, requires pH control.[14] | Methanol, pH 6-7. |

| Borane-Pyridine (BAP) | Non-toxic, good yields, avoids nitrile impurities.[14] | Can sometimes reduce the starting aldehyde. | Ethanol, Toluene, r.t. |

Strategy B: Synthesis via De Novo Ring Formation

When the target molecule requires complex substitution patterns on the piperidine ring itself, building the ring from simpler precursors is the superior strategy.

Hydrogenation of Pyridine Precursors

The catalytic hydrogenation of a substituted pyridine ring is a powerful method for accessing the corresponding piperidine.[15] This dearomatization reaction typically results in the cis addition of hydrogen across the double bonds.

Causality Behind Experimental Choices:

-

Catalyst: The choice of catalyst is crucial for both efficiency and functional group tolerance.

-

Rhodium (e.g., Rh/C) and Palladium (e.g., Pd/C): Highly effective for pyridine reduction but require careful selection of conditions to avoid over-reduction of other functional groups.[1][16]

-

Platinum (e.g., PtO₂): Often used under acidic conditions, which can be beneficial but may not be compatible with acid-labile groups.

-

Nickel (e.g., Raney Ni): A less expensive option, but typically requires higher pressures and temperatures.[15]

-

-

Pressure and Temperature: Milder conditions (e.g., 5 atm H₂, 80°C) are generally preferred to enhance selectivity and preserve sensitive functional groups.[16]

-

Solvent: Protic solvents like ethanol or acetic acid are commonly used. The choice can influence the catalyst's activity and the reaction's stereochemical outcome.

Experimental Protocol: Synthesis of (±)-cis-Piperidine-2,3-dicarboxylic acid (Note: A representative protocol illustrating the core concept)

-

Setup: In a high-pressure hydrogenation vessel, charge a solution of pyridine-2,3-dicarboxylic acid (1.0 eq.) in glacial acetic acid (0.1 M).

-

Catalyst Addition: Carefully add 5% Rhodium on Carbon (Rh/C) (5-10 mol% loading) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 100 psi). Stir the reaction at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours.

-

Monitoring: Reaction completion is typically determined by the cessation of hydrogen uptake.

-

Workup: Carefully vent the hydrogen pressure and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the product.

The Critical Role of Protecting Groups

In multi-step syntheses, the selective masking of reactive functional groups is essential to prevent undesired side reactions. For N-substituted piperidine-3-carboxylic acids, both the nitrogen and the carboxylic acid may require protection.

-

Carboxylic Acid Protection: The acid is almost always protected as an ester (e.g., methyl, ethyl, or benzyl ester) to prevent it from acting as an acid during base-mediated N-alkylation or as a nucleophile. Esters are typically stable to the conditions of reductive amination and can be hydrolyzed back to the carboxylic acid in a final step using aqueous base (e.g., LiOH, NaOH).

-

Nitrogen Protection: The most common nitrogen protecting group is the tert-butyloxycarbonyl (Boc) group . It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of non-acidic conditions. Its key advantage is its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or HCl in 1,4-dioxane, which are orthogonal to the basic conditions used for ester hydrolysis.[13][17]

Caption: A typical synthetic workflow employing protecting groups.

Conclusion

The synthesis of novel N-substituted piperidine-3-carboxylic acids is a vital task in modern drug discovery. The choice of synthetic strategy is a critical decision that balances efficiency, flexibility, and the complexity of the target molecule. For rapid analogue synthesis where the core piperidine is fixed, direct N-functionalization via reductive amination with STAB offers a robust, reliable, and high-yielding pathway. For more complex targets requiring specific stereochemistry or substitution on the ring, a de novo synthesis via methods like pyridine hydrogenation provides the necessary control, albeit at the cost of a longer synthetic sequence. A thorough understanding of the causality behind reagent selection, reaction conditions, and protecting group strategy is essential for the successful design and execution of syntheses that will drive the discovery of next-generation therapeutics.

References

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine Synthesis.

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

- Piperidine synthesis. Organic Chemistry Portal.

- Design and synthesis of piperidine-3-carboxamides as human platelet aggreg

- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors.

- Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes. Benchchem.

- Procedure for N-alkylation of Piperidine?

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.

- Literature review on the synthesis of N-substituted piperidin-4-amines. Benchchem.

- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG

- Progress in the Synthesis and Application of Nipecotic Acid and Its Deriv

- Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Taylor & Francis Online.

- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.

- Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. PubMed.

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

- N-alkyl-piperidine DERIVATIVES.

- Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. Thieme Connect.

- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.

- Synthesis of N-Substituted Piperidines from 1-Boc-4-Formyl-4-methylpiperidine: Applic

- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.

- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Royal Society of Chemistry.

- Synthesis of substituted N-heterocycles by N-alkyl

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Piperidine synthesis [organic-chemistry.org]

- 17. thieme-connect.com [thieme-connect.com]

The Biological Activity of 1-Isopropylpiperidine-3-Carboxylic Acid Derivatives: From Synthesis to Therapeutic Potential

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed exploration of the synthesis, biological activities, and structure-activity relationships of derivatives based on the 1-isopropylpiperidine-3-carboxylic acid scaffold. It emphasizes mechanistic insights and practical experimental protocols relevant to drug discovery and development.

Introduction: The Privileged Piperidine-3-Carboxylic Acid Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, serving as a pivotal synthetic building block in countless pharmaceuticals and naturally occurring alkaloids.[1][2][3] Its six-membered heterocyclic structure offers a versatile, three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets.

Nipecotic Acid: A GABA Analogue and Precursor to Neuroactive Agents

At the heart of the compounds discussed herein is piperidine-3-carboxylic acid, commonly known as nipecotic acid. This molecule is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[4] Due to this similarity, nipecotic acid and its derivatives are potent inhibitors of GABA uptake, making them valuable tools for studying the GABAergic system and as starting points for developing drugs for neurological and psychological disorders.[5] By blocking the reuptake of GABA from the synaptic cleft, these compounds amplify inhibitory neurotransmission, an action that underpins their therapeutic potential in conditions like epilepsy.[4]

The Critical Role of N-Substitution: The 1-Isopropyl Moiety

The nitrogen atom of the piperidine ring is a key point for chemical modification. The nature of the substituent at this N-1 position dramatically influences the compound's lipophilicity, steric profile, and ultimately, its pharmacological activity. While large, complex N-substituents have led to potent drugs like the anticonvulsant Tiagabine[6], smaller alkyl groups such as isopropyl are fundamental for probing structure-activity relationships (SAR) and fine-tuning properties like blood-brain barrier permeability and target selectivity. The 1-isopropyl group provides a moderate increase in lipophilicity, which can be crucial for CNS penetration, while being sterically compact enough to allow for diverse modifications elsewhere on the scaffold.

Synthetic Strategies for Derivative Elaboration

The generation of a diverse library of 1-isopropylpiperidine-3-carboxylic acid derivatives relies on a robust and flexible synthetic platform. The general approach involves securing the core scaffold, installing the N-isopropyl group, and subsequently modifying the C-3 carboxylic acid.

Core Scaffold Synthesis and N-Alkylation

The piperidine ring itself is often synthesized via the hydrogenation of a corresponding pyridine precursor.[1] For derivatization, commercially available (R)- or (S)-piperidine-3-carboxylic acid is a common starting point. A critical step is the protection of the secondary amine to prevent unwanted side reactions during subsequent modifications of the carboxylic acid. The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose. The N-isopropyl group can then be installed via reductive amination or direct alkylation.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the C-3 position is the primary handle for creating a wide range of derivatives, most commonly amides and esters.[7] Amide coupling reactions, often facilitated by reagents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), are used to connect the piperidine core to various amines, including those bearing sulfonyl groups or other pharmacophores.[1][2] This modular approach allows for the systematic exploration of chemical space to optimize biological activity.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of 1-isopropylpiperidine-3-carboxamide derivatives, a common class of compounds investigated for biological activity.

Caption: General workflow for synthesizing 1-isopropylpiperidine-3-carboxamide derivatives.

Major Biological Activities and Mechanisms of Action

Derivatives of the piperidine-3-carboxylic acid scaffold exhibit a remarkable breadth of biological activities, ranging from CNS modulation to antimicrobial effects.

Anticonvulsant Activity via GABAergic Modulation

The most extensively studied activity of nipecotic acid derivatives is their ability to function as anticonvulsants.[4][5]

3.1.1 Mechanism: Inhibition of GABA Transporters (GATs) These compounds exert their effect by inhibiting the GABA transporters (GATs), which are responsible for removing GABA from the synaptic cleft and terminating its action.[8] By blocking these transporters (specifically subtypes like GAT-1, known as mGAT1 in mice, and GAT-3, known as mGAT4 in mice), the derivatives increase the concentration and prolong the duration of GABA in the synapse.[4][8] This enhancement of inhibitory signaling helps to quell the aberrant, excessive neuronal firing that characterizes a seizure. The well-known anticonvulsant drug Tiagabine is a piperidine-3-carboxylic acid derivative that functions through this precise mechanism.[6]

3.1.2 Signaling Pathway Diagram The diagram below illustrates the role of GAT inhibitors in the GABAergic synapse.

Caption: Mechanism of GAT inhibitors at the GABAergic synapse.

3.1.3 Key Derivatives and Potency While specific data for 1-isopropyl derivatives are embedded within broader studies, the general class of N-substituted nipecotic acids shows significant potency. For instance, certain derivatives with allenic spacers have demonstrated high potency for the mGAT4 transporter with pIC50 values as high as 6.59.[8][9] Asymmetric substitution on the N-alkenyl chain has also been shown to be beneficial for high affinity.[10]

| Compound Class | Target | Reported Potency (IC₅₀ or pIC₅₀) | Reference |

| N-allenic nipecotic acids | mGAT4 | pIC₅₀ = 6.59 ± 0.01 | [8][9] |

| N-(4,4-diaryl-3-butenyl) derivatives | GABA Uptake | High in vitro potency | [6] |

| Asymmetric N-substituted derivatives | GABA Uptake | Potency comparable to symmetric analogues | [10] |

Antimicrobial Properties

Recent studies have expanded the biological profile of piperidine-3-carboxylic acid derivatives to include antimicrobial activity.

3.2.1 Spectrum of Activity Specifically, novel sulfonyl piperidine carboxamides derived from N-Boc-piperidine-3-carboxylic acid have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[1][2] This suggests that the piperidine scaffold can be successfully decorated with pharmacophores, like sulfonamides, known to possess antimicrobial properties.

3.2.2 Quantitative Antimicrobial Data The efficacy of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC).

| Derivative Class | Organism Type | Activity Level | Reference |

| Sulfonyl Piperidine Carboxamides | Gram-positive Bacteria | Moderate to Good | [2] |

| Sulfonyl Piperidine Carboxamides | Gram-negative Bacteria | Moderate to Good | [2] |

| Sulfonyl Piperidine Carboxamides | Fungi | Moderate to Good | [2] |

Activity in Neurodegenerative Disorders

The versatility of the scaffold allows for its use in creating multi-target agents. Derivatives of ethyl nipecotate (the ethyl ester of piperidine-3-carboxylic acid) have been amidated with molecules possessing antioxidant and anti-inflammatory properties, such as ferulic acid.[11] These hybrid molecules have shown potential as agents against Alzheimer's disease by simultaneously inhibiting acetylcholinesterase, reducing lipid peroxidation (with IC₅₀ values as low as 20 μM), and inhibiting oxidative protein glycation.[11]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is highly dependent on their specific chemical structure.

-

Impact of the N-Substituent: The size, lipophilicity, and stereochemistry of the N-substituent are paramount. For GABA uptake inhibition, large lipophilic groups are often required for high potency, but asymmetry in these groups can also be beneficial.[6][10] The isopropyl group represents a fundamental building block in this context, providing a balance of steric and electronic properties.

-

Influence of C-3 Derivatization: The conversion of the C-3 carboxylic acid to amides or esters significantly alters the molecule's properties. For antiplatelet activity, amides are generally more potent than the corresponding esters.[5] The specific nature of the amide substituent is also critical; for example, attaching sulfonamide moieties can confer antimicrobial activity.[1]

-

Stereochemistry and Potency: The stereocenter at the C-3 position is crucial for biological activity. For GAT inhibitors, the biological activity often resides primarily in one enantiomer. For instance, (R)-nipecotic acid is the precursor to the potent GAT-1 inhibitor Tiagabine[6], while the (S)-enantiomer has been found to be more active for mGAT4 inhibition in other derivative series.[8]

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of these compounds.

Protocol: Synthesis of a 1-Isopropylpiperidine-3-carboxamide Derivative

Objective: To synthesize a representative amide derivative starting from (S)-piperidine-3-carboxylic acid.

Pillar of Trustworthiness: Each step includes purification and characterization to ensure the identity and purity of the intermediates and final product.

-

N-Boc Protection:

-

Dissolve (S)-piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (2.5 eq) and cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Acidify the mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-piperidine-3-carboxylic acid.

-

Verification: Confirm structure using ¹H NMR and Mass Spectrometry.

-

-

Amide Coupling (Example with Benzylamine):

-

Dissolve N-Boc-(S)-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM).

-

Add HBTU (1.2 eq), HOBt (1.2 eq), and diisopropylethylamine (DIPEA, 2.5 eq).

-

Stir for 20 minutes, then add benzylamine (1.1 eq).

-

Stir at room temperature for 6-12 hours.

-

Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the protected amide.

-

Verification: Confirm structure using ¹H NMR and Mass Spectrometry.

-

-

Boc Deprotection:

-

Dissolve the protected amide (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in diethyl ether to precipitate the TFA salt. Filter and dry to yield (S)-N-benzylpiperidine-3-carboxamide.

-

Verification: Confirm structure using ¹H NMR and ¹³C NMR.

-

-

N-Isopropylation (Reductive Amination):

-

Suspend (S)-N-benzylpiperidine-3-carboxamide (1.0 eq) in 1,2-dichloroethane.

-

Add acetone (3.0 eq) and sodium triacetoxyborohydride (1.5 eq).

-

Stir at room temperature for 12-24 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, 1-isopropyl-(S)-N-benzylpiperidine-3-carboxamide.

-

Verification: Confirm final structure and purity (>95%) using ¹H NMR, ¹³C NMR, HRMS, and HPLC.

-

Protocol: In Vitro [³H]-GABA Uptake Inhibition Assay

Objective: To determine the potency of a test compound to inhibit GABA uptake in rat brain synaptosomes.[6][10]

Pillar of Expertise: This assay directly measures the functional inhibition of GABA transporters in a biologically relevant ex vivo preparation.

-

Synaptosome Preparation:

-

Homogenize whole rat brains (minus cerebellum) in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C.

-

Resuspend the resulting pellet (the crude synaptosomal fraction) in a suitable buffer (e.g., Krebs-Ringer-HEPES) to a final protein concentration of ~1 mg/mL.

-

-

Uptake Assay:

-

Prepare assay tubes containing buffer, test compound (at various concentrations, e.g., 10⁻⁹ to 10⁻⁴ M), and the synaptosomal suspension.

-

Pre-incubate the tubes for 5 minutes at 37 °C.

-

Initiate the uptake by adding a mixture of [³H]-GABA (to a final concentration of ~50 nM) and non-radiolabeled GABA.

-

Incubate for exactly 10 minutes at 37 °C.

-

Causality: The short incubation time ensures measurement of the initial uptake rate, preventing confounding factors like GABA metabolism.

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Immediately wash the filters three times with ice-cold buffer to remove non-transported [³H]-GABA.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Define non-specific uptake using a parallel incubation performed at 0-4 °C or in the presence of a saturating concentration of a known GAT inhibitor (e.g., Tiagabine).

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

Derivatives of 1-isopropylpiperidine-3-carboxylic acid and its parent scaffold, nipecotic acid, represent a versatile and therapeutically valuable class of compounds. Their well-established role as GABA uptake inhibitors provides a solid foundation for the development of novel anticonvulsant agents. Furthermore, emerging research highlights their potential as antimicrobial, antiplatelet, and multi-target agents for neurodegenerative diseases.

Future research should focus on:

-

Synthesizing and testing a focused library of 1-isopropyl derivatives to precisely delineate the SAR for this specific N-substituent.

-

Exploring GAT subtype selectivity to develop compounds with improved efficacy and reduced side-effect profiles.

-

Expanding the multi-target approach by combining the piperidine core with other pharmacophores to address complex diseases like cancer and Alzheimer's.

The continued exploration of this privileged scaffold promises to yield novel chemical entities with significant potential to address unmet medical needs.

References

-

Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37, 1315-1321. [Link][1][2]

-

Seth, K., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. ResearchGate. [Link][4]

-

Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. [Link][7]

-

CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents. [12]

-

Saeed, A., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link][3]

-

Hagen, N., et al. (2015). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry, 58(19), 7731-7746. [Link][8]

-

Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725. [Link][6]

-

Li, J., et al. (2015). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 20(4), 6425-6436. [Link][13]

-

Hagen, N., et al. (2015). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. PubMed. [Link][9]

-

Ram, S., et al. (1987). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link][14]

-

Praliyev, K. D., et al. (2023). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate. [Link][15]

-

Wang, F., et al. (2015). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. [Link][5]

-

Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7349. [Link][16]

-

Knutsen, L. J., et al. (2001). Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. Bioorganic & Medicinal Chemistry, 9(11), 307-319. [Link][10]

-

Pontiki, E., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7013. [Link][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 13. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Piperidine Carboxylic Acid Scaffold: A Cornerstone of Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and the ability to be functionalized at multiple positions allow for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with a diverse range of biological targets.[2][3] The incorporation of a carboxylic acid moiety further enhances the therapeutic potential of this scaffold, providing a key interaction point with many biological receptors and enzymes, and improving physicochemical properties such as solubility.[2] This in-depth technical guide explores the multifaceted therapeutic applications of piperidine carboxylic acids, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies pivotal to their development.

I. Neurological and Psychiatric Disorders: Modulating Synaptic Transmission

Piperidine carboxylic acid derivatives have emerged as significant modulators of neurotransmitter systems, offering therapeutic potential for a range of neurological and psychiatric conditions.[4][5]

A. NMDA Receptor Antagonism: A Neuroprotective Strategy

The N-methyl-D-aspartate (NMDA) receptor is a crucial player in excitatory synaptic transmission, and its overactivation is implicated in neurodegenerative diseases such as Alzheimer's and cerebral ischemia.[6] Piperidine-2-carboxylic acid derivatives have been developed as potent NMDA receptor antagonists.[6][7] By incorporating a phosphonoalkyl group at the 4-position of the piperidine ring, researchers have created compounds that effectively displace potent NMDA receptor ligands and protect against NMDA-induced neuronal damage.[6] The rigid piperidine ring is thought to enhance potency by reducing conformational mobility compared to acyclic analogues.[6]

A key example is cis-4-(phosphonomethyl)piperidine-2-carboxylic acid, which has demonstrated significant potency in both binding and in vivo assays.[6]

dot graph "NMDA_Receptor_Antagonism" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Glutamate [label="Glutamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMDA_Receptor [label="NMDA Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca2+ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Excitotoxicity [label="Excitotoxicity &\nNeuronal Death", fillcolor="#34A853", fontcolor="#FFFFFF"]; PCA_Derivative [label="Piperidine Carboxylic Acid\n(e.g., cis-4-(phosphonomethyl)\npiperidine-2-carboxylic acid)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Glutamate -> NMDA_Receptor [label="Binds & Activates"]; NMDA_Receptor -> Ca_Influx [label="Opens Channel"]; Ca_Influx -> Excitotoxicity; PCA_Derivative -> NMDA_Receptor [label="Antagonizes", color="#EA4335", style=dashed]; } caption: "Mechanism of NMDA Receptor Antagonism by Piperidine Carboxylic Acid Derivatives"

B. GABA Uptake Inhibition: Enhancing Inhibitory Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic transmission is a well-established strategy for treating epilepsy.[8] Piperidine-3-carboxylic acid (nipecotic acid) and its derivatives are known inhibitors of GABA uptake, thereby increasing the concentration of GABA in the synaptic cleft.[1][8] This has led to the development of anticonvulsant drugs.[9] Structure-activity relationship (SAR) studies have shown that the stereochemistry and substitution on the piperidine ring are crucial for activity.[1]

dot graph "GABA_Uptake_Inhibition" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Presynaptic_Neuron [label="Presynaptic Neuron", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Synaptic_Cleft [label="Synaptic Cleft", shape=plaintext]; Postsynaptic_Neuron [label="Postsynaptic Neuron", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GABA [label="GABA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABA_Receptor [label="GABA Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; GAT1 [label="GABA Transporter (GAT1)", fillcolor="#FBBC05", fontcolor="#202124"]; PCA_Derivative [label="Piperidine-3-carboxylic\nAcid Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Presynaptic_Neuron -> GABA [label="Release"]; GABA -> Synaptic_Cleft [style=invis]; Synaptic_Cleft -> GABA_Receptor; GABA_Receptor -> Postsynaptic_Neuron [label="Inhibitory Signal"]; GABA -> GAT1 [label="Reuptake"]; GAT1 -> Presynaptic_Neuron; PCA_Derivative -> GAT1 [label="Inhibits", color="#EA4335", style=dashed]; } caption: "GABA Uptake Inhibition by Piperidine-3-carboxylic Acid Derivatives"

C. Dopamine Transporter Inhibition: A Potential Treatment for Cocaine Abuse

Derivatives of piperidine-3-carboxylic acid have been identified as potent inhibitors of the dopamine transporter (DAT), a key protein involved in the rewarding effects of cocaine.[10] These compounds, which can be viewed as truncated analogs of cocaine, exhibit high binding affinity for DAT and effectively inhibit dopamine uptake.[10] Notably, some of these piperidine derivatives have been shown to lack the locomotor stimulatory activity associated with cocaine, making them promising candidates for the development of medications to treat cocaine abuse.[10]

II. Oncology: Targeting Key Signaling Pathways and Kinases

The versatility of the piperidine carboxylic acid scaffold has been extensively leveraged in the development of novel anticancer agents.[11][12]

A. Akt Inhibition: Disrupting Cancer Cell Survival

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3] 4-Amino-1-Boc-piperidine-4-carboxylic acid has served as a versatile building block for the synthesis of potent and selective Akt inhibitors.[3] The rigid piperidine core allows for the precise positioning of pharmacophoric groups, leading to high-affinity interactions with the kinase.[3]

| Compound ID | R Group | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKBβ) |

| 1 | H | 240 | 6700 | 28 |

| 2 | 4-Fluorobenzyl | 8 | 1200 | 150 |

| 3 | 3-Fluorobenzyl | 10 | 2300 | 230 |

| Data adapted from a study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as Akt inhibitors.[3] |

B. Multi-Target Kinase Inhibition: A Broader Anticancer Strategy

Novel benzothiazolyl piperidine-3-carboxamide derivatives have been designed as multi-target inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR2).[13] By targeting these key regulators of cell cycle progression and angiogenesis, these compounds exhibit broad-spectrum anticancer activity.[13]

III. Infectious Diseases: Novel Approaches to Combat Pathogens

Piperidine carboxylic acids are also being explored for their potential in treating infectious diseases.

A. Antimalarial Proteasome Inhibitors

The proteasome is an essential enzyme in the malaria parasite Plasmodium falciparum, making it an attractive drug target.[14] Piperidine carboxamides have been identified as reversible and species-selective inhibitors of the P. falciparum 20S proteasome β5 subunit.[14] These compounds show potent antimalarial activity and have favorable pharmacokinetic properties, representing a promising new class of antimalarial drugs.[14]

B. HIV-1 Entry Inhibition

A novel class of piperidine-based small molecules acts as CD4-mimetic compounds, binding to the HIV-1 envelope glycoprotein gp120.[15] This binding exposes vulnerable epitopes on the viral envelope, sensitizing infected cells to antibody-dependent cell-mediated cytotoxicity (ADCC).[15] These compounds represent a promising strategy for the elimination of HIV-1-infected cells.

C. Antifungal and Antimicrobial Activity

Derivatives of N-substituted piperidines, including those combined with adamantane fragments, have demonstrated in vitro antimicrobial and antifungal activity against various microbial strains, in some cases surpassing the efficacy of established drugs like fluconazole and ampicillin.[16][17]

IV. Inflammatory and Metabolic Diseases

The therapeutic reach of piperidine carboxylic acids extends to inflammatory and metabolic conditions.

A. Adhesion Molecule Inhibition

Novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][6][10]benzothiazine have been developed as potent inhibitors of the upregulation of intercellular adhesion molecule-1 (ICAM-1).[18] These compounds have shown oral activity in animal models of inflammation and arthritis.[18]

B. Dual PPARα/γ Agonism

Substituted dehydropiperidine and piperidine-4-carboxylic acid analogs have been designed as potent dual agonists of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[19] These receptors are key regulators of lipid and glucose metabolism, making their dual agonists potential therapeutics for type 2 diabetes and dyslipidemia.

V. Synthesis and Experimental Protocols

The synthesis of piperidine carboxylic acids can be achieved through various routes, with the catalytic hydrogenation of pyridine precursors being a common and robust method.[1][20] The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is crucial for the selective functionalization of the piperidine ring and the carboxylic acid moiety.[3][21]

A. General Synthesis of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides (Akt Inhibitors)

dot graph "Akt_Inhibitor_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="4-Chloro-7H-pyrrolo\n[2,3-d]pyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="4-Amino-1-Boc-\npiperidine-4-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Boc-protected Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Deprotection (TFA/DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Deprotected Amine", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent2 [label="Carboxylic Acid (R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amide Coupling\n(HATU, DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1; Reagent1 -> Intermediate1; Intermediate1 -> Deprotection; Deprotection -> Intermediate2; Intermediate2 -> Coupling; Reagent2 -> Coupling; Coupling -> Final_Product; } caption: "Synthetic Workflow for Akt Inhibitors"

Step-by-Step Protocol: [3]

-

Coupling of the Heterocycle: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., n-butanol), add 4-Amino-1-Boc-piperidine-4-carboxylic acid and a non-nucleophilic base (e.g., diisopropylethylamine). Heat the reaction mixture at reflux for 12-24 hours. Purify the crude product by column chromatography.

-

Boc Deprotection: Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA in DCM). Stir at room temperature until the reaction is complete.

-

Amide Coupling: To a solution of the deprotected amine from Step 2 in a suitable solvent (e.g., DMF or DCM), add the desired carboxylic acid, a coupling agent (e.g., HATU or HBTU), and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the reaction mixture at room temperature for 4-12 hours.

-

Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the final product by column chromatography or preparative HPLC.

B. In Vitro Biological Evaluation: Kinase Inhibition Assay

Protocol for Akt Inhibition Assay: [3]

-

Enzyme and Substrate Preparation: Prepare a reaction buffer containing the purified Akt enzyme and a suitable substrate (e.g., a fluorescently labeled peptide).

-

Compound Incubation: Add varying concentrations of the test compound (piperidine carboxylic acid derivative) to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Detection: After a defined incubation period, measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, ELISA).

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

VI. Future Perspectives

The piperidine carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives, the exploration of new therapeutic targets, and the application of novel synthetic methodologies to access a wider range of chemical diversity.[22] The inherent drug-like properties of this scaffold, combined with its synthetic tractability, ensure its enduring importance in the field of medicinal chemistry.[2][21]

References

-

Carroll, F. I., et al. (1997). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 40(25), 4155-4163. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. PharmaCompass. [Link]

-

Whitten, J. P., et al. (1989). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 32(8), 1971-1976. [Link]

-

Praliyev, K. D., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(1), 123. [Link]

-

Xu, Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3505-3510. [Link]

-

Whitten, J. P., et al. (1989). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 32(8), 1971-1976. [Link]

-

Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775419. [Link]

-

Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Falch, E., et al. (1985). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Journal of Medicinal Chemistry, 28(1), 121-125. [Link]

-

Ma, N., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(6), 721-736. [Link]

-

Stables, J. P., et al. (1996). Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. Epilepsy Research, 25(3), 229-240. [Link]

-

Acar, Ç., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 5(1), 91-96. [Link]

-

Whitehead, B. J., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(5), 467-480.e10. [Link]

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011).

-

Afzal, O., et al. (2025). Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Prince Sattam bin Abdulaziz University - Pure Help Center. [Link]

-

Ilgın, S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

PrepChem. (n.d.). Synthesis of 2-piperidine carboxylic acid. PrepChem. [Link]

-

Chahine, M., et al. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 15(5), 1163. [Link]

-

Davoren, J. E., et al. (2010). Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. ACS Medicinal Chemistry Letters, 1(3), 109-113. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. PharmaCompass. [Link]

-

de Oliveira, R. S., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry, 11(8), 1363-1375. [Link]

-

Khan, S., & Asiri, A. M. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research, 3(7), 134-156. [Link]

-

Akhmetova, G. S., et al. (2025). Anti-infective activity of new piperidine derivatives. ResearchGate. [Link]

-

Ohta, M., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][6][10]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry, 12(12), 3151-3165. [Link]

-

Jagtap, V. A., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(1), 1315-1320. [Link]

-

Acar, Ç., et al. (2026). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2026). The Role of Nitrogen-Containing Compounds in Chemical Neuroscience: Implications for Drug Development. OBM Neurobiology, 10(1), 1-17. [Link]

-

Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. OBM Neurobiology | The Role of Nitrogen-Containing Compounds in Chemical Neuroscience: Implications for Drug Development [lidsen.com]

- 5. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 12. nwmedj.org [nwmedj.org]

- 13. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 14. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 21. nbinno.com [nbinno.com]

- 22. mdpi.com [mdpi.com]

The Ascendancy of a Privileged Scaffold: A Technical Guide to 1-Isopropylpiperidine-3-carboxylic Acid in Medicinal Chemistry

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its conformational flexibility and its presence in a multitude of clinically approved therapeutics.[1] This guide delves into the nuanced yet powerful role of a specific, strategically substituted analog: 1-isopropylpiperidine-3-carboxylic acid. We will dissect the rationale behind its design, from the synthetic accessibility of the core to the functional implications of its constituent parts—the N-isopropyl group and the C-3 carboxylic acid handle. For the practicing medicinal chemist, this document serves as a technical manual, elucidating the scaffold's synthesis, its derivatization, and its demonstrated utility in crafting molecules with precisely tuned pharmacological profiles. We will explore how the interplay of these functional groups governs critical drug-like properties, including metabolic stability, target engagement, and overall developability, thereby establishing 1-isopropylpiperidine-3-carboxylic acid as a scaffold of significant value in contemporary drug discovery.

Introduction: The Architectural Logic of a Privileged Scaffold

The enduring prevalence of the piperidine motif in drug design is no accident. This six-membered nitrogen-containing heterocycle offers a three-dimensional framework that is conformationally mobile yet predictable, allowing for the precise spatial orientation of substituents to engage with biological targets.[2] Its saturated nature often imparts metabolic stability and favorable physicochemical properties, enhancing the potential for oral bioavailability.[1]

The strategic placement of functional groups on this ring transforms it from a simple building block into a sophisticated scaffold. The 3-carboxylic acid moiety, in particular, serves as a versatile chemical handle. It can act as a key pharmacophoric element, engaging in hydrogen bonding or ionic interactions with a target protein, or it can serve as a convenient point for chemical elaboration, enabling the exploration of structure-activity relationships (SAR) through the formation of amides, esters, and other derivatives.[3]